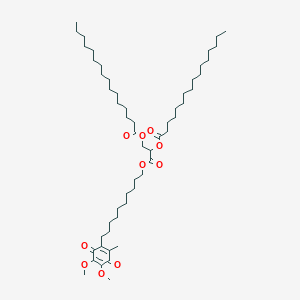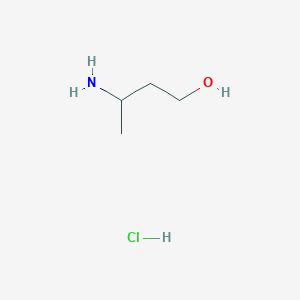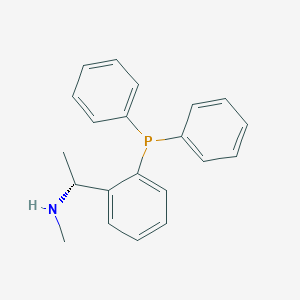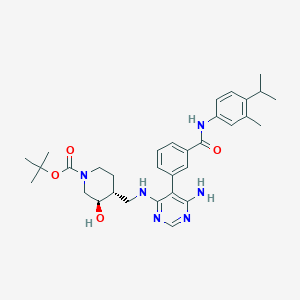
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate, also known as idebenone complex, is a synthetic antioxidant compound. It is primarily used in skincare products due to its ability to combat oxidative stress and prevent premature skin aging. This compound is a derivative of idebenone, which is an analogue of coenzyme Q10, a naturally occurring antioxidant in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves several steps. Initially, idebenone is synthesized by modifying the structure of coenzyme Q10. The key modification involves replacing the long isoprene side chain of coenzyme Q10 with a hydroxydecyl side chain . This modification enhances the compound’s solubility and stability.
The next step involves esterification, where the hydroxydecyl side chain is esterified with dipalmitoyl glycerate. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is then purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate undergoes several types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it accepts electrons from other molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically result in the formation of oxidized derivatives of this compound, which retain the antioxidant properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves its ability to neutralize reactive oxygen species (ROS). The compound donates electrons to ROS, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . This antioxidant activity helps to reduce the signs of premature aging and improve skin health .
Vergleich Mit ähnlichen Verbindungen
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate is often compared with other similar compounds, such as:
Coenzyme Q10: Both compounds share a similar structure, but this compound has a shorter side chain, which enhances its solubility and stability.
The uniqueness of this compound lies in its enhanced solubility, stability, and antioxidant properties, making it a valuable compound in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C54H94O10 |
|---|---|
Molekulargewicht |
903.3 g/mol |
IUPAC-Name |
[3-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-2-hexadecanoyloxy-3-oxopropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O10/c1-6-8-10-12-14-16-18-20-22-24-29-33-37-41-48(55)63-44-47(64-49(56)42-38-34-30-25-23-21-19-17-15-13-11-9-7-2)54(59)62-43-39-35-31-27-26-28-32-36-40-46-45(3)50(57)52(60-4)53(61-5)51(46)58/h47H,6-44H2,1-5H3 |
InChI-Schlüssel |
OUOBQZXZCCIGDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)


![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)


![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)




